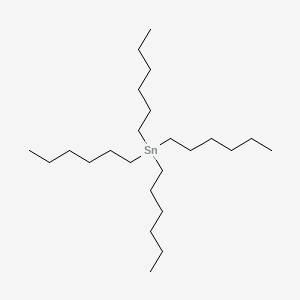

Tetrahexylstannane

Description

Historical Trajectories and Foundational Principles of Organotin Chemistry

The journey of organotin chemistry began in 1849 with Edward Frankland's synthesis of diethyltin (B15495199) diiodide. lupinepublishers.comeuropub.co.uk Shortly after, in 1852, Löwich's work on the reaction of alkyl halides with a tin-sodium alloy further solidified the foundations of this field. lupinepublishers.comscispace.com The discovery of Grignard reagents in the early 1900s proved to be a pivotal moment, providing a versatile method for creating tin-carbon bonds and accelerating the growth of organotin chemistry. wikipedia.org

A significant surge in interest occurred in the mid-20th century, largely driven by the discovery of the industrial applications of organotin compounds. lupinepublishers.comeuropub.co.uk Researchers like van der Kerk and his colleagues played a crucial role in exploring their use as PVC stabilizers, agrochemicals, and biocides. lupinepublishers.comeuropub.co.uk This era also saw the understanding of tin's coordination chemistry expand, with the discovery that organotin compounds could have coordination numbers greater than four, a concept that was crystallographically confirmed in the early 1960s. lupinepublishers.comeuropub.co.uk

The fundamental principles of organotin chemistry are built upon the nature of the tin-carbon bond and the ability of the tin atom to exist in different oxidation states, primarily +2 and +4. scispace.com The reactivity and structure of organotin compounds are influenced by the number and nature of the organic groups attached to the tin atom. uu.nl Tetraorganotins, such as tetrahexylstannane, are generally stable compounds. uu.nl The industrial preparation of these compounds often involves the alkylation of tin tetrachloride (SnCl₄) with organoaluminum or Grignard reagents. europub.co.uklupinepublishers.com

Strategic Positioning of Tetrahexylstannane within Contemporary Organometallic Research

In the broad landscape of modern organometallic research, which is increasingly focused on sustainable and efficient chemical transformations, tetrahexylstannane and related tetraorganotin compounds hold a strategic position. sciltp.com Organometallic chemistry is a cornerstone of innovation in catalysis, materials science, and even medicine. sciltp.comunl.pt Tetraorganotins serve as important precursors for the synthesis of other organotin compounds, such as organotin halides, which have a wide range of applications. uu.nluu.nl

Tetrahexylstannane, with its four hexyl groups attached to a central tin atom, is a fully alkylated, non-polar, and lipophilic compound. ontosight.ai These characteristics influence its reactivity and solubility, making it a subject of interest in several areas. ontosight.ai For instance, like other organotin compounds, it has been explored for its potential as a catalyst or co-catalyst in organic reactions such as polymerization. ontosight.ai Its synthesis, typically achieved through the Grignard method, can result in a high yield of the pure product. chula.ac.th

The study of the cleavage of carbon-tin bonds in compounds like tetrahexylstannane serves as a model for understanding similar reactions in other organometallic compounds. scielo.br Furthermore, the stereochemistry of these reactions is a fundamental aspect of ongoing research. scielo.br

Evolution of Research Paradigms for Tetraorganotin Compounds

The research paradigms in organic and organometallic chemistry have undergone a significant transformation, moving from manual, labor-intensive methods to an era characterized by automation and artificial intelligence (AI). nso-journal.orgarxiv.org This shift is driven by the need for greater efficiency, precision, and the ability to handle increasingly complex molecular structures. nso-journal.orgarxiv.org

For tetraorganotin compounds, this evolution means that research is no longer solely confined to traditional synthetic and characterization techniques. Modern research integrates computational analysis and high-throughput screening methods. sciltp.com These advanced tools allow for a deeper understanding of reaction mechanisms and the rational design of new catalysts and materials. sciltp.com

The development of sophisticated analytical techniques has also been crucial. Techniques like multinuclear NMR spectroscopy, mass spectrometry, and X-ray crystallography are now routinely used to characterize the structure and reactivity of organotin compounds. anu.edu.au The synergy between experimental work and computational modeling is accelerating the pace of discovery in this field. sciltp.com

Academic Significance and Future Research Trajectories for Tetrahexylstannane

The academic significance of tetrahexylstannane lies in its role as a representative tetraorganotin compound, offering insights into the fundamental aspects of organometallic chemistry. scielo.br The study of its synthesis, structure, and reactivity contributes to the broader understanding of metal-carbon bonds. scielo.br

Future research on tetrahexylstannane and related compounds is likely to follow several key trajectories:

Catalysis: There is ongoing interest in developing new and more efficient catalysts for a variety of organic transformations. mpg.de The potential of tetrahexylstannane and its derivatives as catalysts or catalyst precursors will continue to be an active area of investigation. ontosight.ai

Materials Science: The unique properties of organotin compounds make them attractive for the synthesis of novel materials, including polymers and nanostructured materials. ontosight.ai Research may focus on incorporating tetrahexylstannane or its derivatives into new material architectures.

Green Chemistry: As the chemical industry moves towards more sustainable practices, research will likely focus on developing greener synthetic routes for organotin compounds and exploring their applications in environmentally benign processes. sciltp.com

The table below summarizes some key properties of Tetrahexylstannane:

| Property | Value |

| Chemical Formula | (C₆H₁₃)₄Sn |

| Molecular Weight | 459.34 g/mol |

| Appearance | Liquid |

| Boiling Point | 185-187 °C at 0.2 mmHg |

| Density | 0.966 g/mL at 25 °C |

Data sourced from publicly available chemical databases.

Properties

IUPAC Name |

tetrahexylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H13.Sn/c4*1-3-5-6-4-2;/h4*1,3-6H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVMCVHRVFLVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Sn](CCCCCC)(CCCCCC)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189474 | |

| Record name | Stannane, tetrahexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3590-83-8 | |

| Record name | Tetrahexylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3590-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, tetrahexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003590838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tetrahexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Studies of Tetrahexylstannane

Comprehensive Analysis of Synthetic Pathways for Tetraorganostannanes

The formation of carbon-tin (C-Sn) bonds is the cornerstone of tetraorganostannane synthesis. Historically, several key methodologies have been developed, each with distinct mechanisms and practical considerations. The most prevalent of these involves the reaction of a tin(IV) halide, typically tin(IV) chloride (SnCl₄), with a nucleophilic organometallic reagent.

Grignard Reagent-Mediated Alkylation Strategies

SnCl₄ + 4 C₆H₁₃MgBr → Sn(C₆H₁₃)₄ + 4 MgClBr

The mechanism proceeds through a stepwise alkylation of the tin center. The highly polar carbon-magnesium bond of the Grignard reagent allows the hexyl group to act as a potent nucleophile, attacking the electrophilic tin atom of SnCl₄. This displaces a chloride ion and forms a new C-Sn bond. The process repeats until all four chlorine atoms have been substituted by hexyl groups, yielding tetrahexylstannane.

The preparation of the Grignard reagent itself is a critical preliminary step, typically achieved by reacting 1-bromohexane (B126081) with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The solvent plays a crucial role in stabilizing the Grignard reagent through coordination. The reaction is sensitive to moisture and atmospheric oxygen, necessitating anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).

Key reaction parameters for the Grignard synthesis of tetraalkylstannanes include temperature, solvent, and the stoichiometry of the reactants. The reaction is often exothermic, requiring careful temperature control to prevent side reactions.

| Parameter | Condition | Rationale / Observation |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) | Ethereal solvents are essential for stabilizing the Grignard reagent through coordination with the magnesium atom. |

| Atmosphere | Anhydrous, Inert (Nitrogen/Argon) | Grignard reagents are highly reactive with water and oxygen, which would quench the reagent and reduce the yield. |

| Temperature | 0 °C to reflux | The initial formation of the Grignard reagent may require gentle heating to initiate, while the subsequent reaction with SnCl₄ is often cooled initially to control the exothermic reaction, followed by heating to ensure completion. |

| Reactant Ratio | >4 equivalents of Grignard reagent to SnCl₄ | A stoichiometric excess of the Grignard reagent is often used to ensure complete substitution and maximize the yield of the tetraalkylated product. |

This interactive data table provides a summary of typical conditions for Grignard-mediated synthesis of tetraalkylstannanes.

Exploration of Organolithium Reagent Applications in Tetrahexylstannane Synthesis

Organolithium reagents, such as n-hexyllithium (B1586676) (C₆H₁₃Li), offer a more reactive alternative to Grignard reagents for the synthesis of tetrahexylstannane. leah4sci.comnih.gov The increased polarity of the carbon-lithium bond compared to the carbon-magnesium bond renders organolithium reagents more powerful nucleophiles and stronger bases. researchgate.net The synthesis follows a similar stoichiometry:

SnCl₄ + 4 C₆H₁₃Li → Sn(C₆H₁₃)₄ + 4 LiCl

Hexyllithium is commercially available as a solution in hydrocarbon solvents like hexanes. nih.gov Its preparation involves the reaction of an alkyl halide (e.g., 1-chlorohexane (B165106) or 1-bromohexane) with lithium metal. wikipedia.org Due to their high reactivity, reactions with organolithium reagents are often conducted at low temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions, such as decomposition of the reagent or reactions with the solvent. researchgate.net

While more reactive, organolithium reagents are also more sensitive to steric hindrance and can be more challenging to handle due to their pyrophoric nature. wikipedia.org The choice between a Grignard and an organolithium reagent often depends on the specific substrate, desired reactivity, and laboratory capabilities. For the synthesis of tetrahexylstannane, both reagents are viable, with organolithium reagents potentially offering faster reaction times. researchgate.net

Wurtz-Type Coupling Reactions for Carbon-Tin Bond Formation

The Wurtz reaction, and its variants like the Wurtz-Fittig reaction, provides a classical method for forming carbon-carbon bonds and can be adapted for the synthesis of organometallic compounds, including tetraorganostannanes. mdpi.com This method typically involves the reaction of an alkyl halide, a metal halide (like SnCl₄), and an alkali metal, most commonly sodium, in an anhydrous solvent.

The reaction for tetrahexylstannane can be summarized as:

SnCl₄ + 4 C₆H₁₃Br + 8 Na → Sn(C₆H₁₃)₄ + 4 NaCl + 4 NaBr

The mechanism is thought to involve the formation of an organosodium intermediate (C₆H₁₃Na) or radical species (C₆H₁₃•), which then alkylates the tin tetrachloride. mdpi.compitt.edu This method avoids the pre-formation of a Grignard or organolithium reagent. However, the Wurtz reaction is often plagued by lower yields and a lack of selectivity, especially when compared to Grignard or organolithium routes. mdpi.com Side reactions, such as the homocoupling of the alkyl halide to form dodecane (B42187) (C₁₂H₂₆), are common and can complicate the purification of the desired tetrahexylstannane.

To mitigate some of these issues, a modified approach can be employed where a pre-formed organotin halide, such as dibutyltin (B87310) dichloride, is used as the starting material instead of SnCl₄ to reduce losses of tin. While historically significant, the Wurtz reaction is now less commonly used for the laboratory synthesis of simple tetraalkylstannanes due to the superior control and yields offered by Grignard and organolithium methods.

Alternative Alkylating Agents and Their Synthetic Efficacy

Beyond the classical Grignard and organolithium reagents, other organometallic compounds can serve as alkylating agents for tin(IV) chloride. These alternatives can offer different reactivity profiles and may be advantageous in specific synthetic contexts.

Organozinc Reagents: Diorganozinc compounds (R₂Zn) or organozinc halides (RZnX) are known to alkylate tin halides. Organozinc reagents are generally less reactive than their Grignard and organolithium counterparts, which can be an advantage for achieving selective alkylation, particularly in the presence of sensitive functional groups. researchgate.net The preparation of functionalized organozinc reagents is often more tolerant of various functionalities. The reaction proceeds via transmetalation, transferring the hexyl group from zinc to tin.

Organoaluminum Reagents: Trialkylaluminum compounds (R₃Al) are another class of reagents capable of alkylating tin(IV) chloride. These reagents are highly reactive and are often used in industrial catalysis, such as olefin polymerization. Their use in the stoichiometric synthesis of tetraalkylstannanes is less common in laboratory settings due to their pyrophoric nature and the availability of more convenient reagents. However, they are effective alkylating agents, and their reactivity can be modulated.

The efficacy of these alternative agents depends on factors such as the ease of their preparation, their reactivity towards SnCl₄, and the compatibility with other functional groups that might be present in more complex substrates.

Precision Synthesis and Optimization for Tetrahexylstannane

Achieving high yield and selectivity in the synthesis of tetrahexylstannane requires careful control over reaction parameters. The engineering of these conditions is crucial for minimizing the formation of byproducts, such as partially alkylated tin halides (e.g., C₆H₁₃SnCl₃, (C₆H₁₃)₂SnCl₂) or products from side reactions of the alkylating agent.

Reaction Condition Engineering for Enhanced Yield and Selectivity

The optimization of synthetic protocols involves a systematic variation of parameters to identify the conditions that provide the best outcome. Key variables include the choice of solvent, reaction temperature, concentration of reactants, and the rate of addition.

Solvent Effects: The solvent not only facilitates the reaction by dissolving the reactants but can also play a direct role in the reaction mechanism. In Grignard and organolithium syntheses, coordinating solvents like THF are often superior to less coordinating solvents like diethyl ether or hydrocarbon solvents. THF can break down the aggregates of organolithium reagents, making them more reactive. The choice of solvent can thus influence both the reaction rate and the product distribution.

Temperature Control: Temperature is a critical parameter. The formation of Grignard and organolithium reagents is often initiated at room temperature or with gentle heating, but the subsequent alkylation of SnCl₄ is highly exothermic. Performing the addition of the tin halide at low temperatures (e.g., 0 °C or below) allows for better control over the heat generated, preventing side reactions and decomposition of the reagents. After the initial addition, the reaction mixture is often allowed to warm to room temperature or heated to reflux to ensure the reaction goes to completion.

Effect of Reaction Parameters on Tetraalkylstannane Yield (Analogous System)

| Parameter | Variation | Effect on Yield | Reference Compound |

|---|---|---|---|

| Temperature | Low initial temp (-10 to 0 °C), then reflux | High | Tetrabutylstannane |

| Solvent | THF vs. Diethyl Ether | THF often gives higher yields and rates | General Organometallics |

| Addition Rate | Slow, dropwise addition of SnCl₄ | Improved control, higher yield | General Grignard Reactions |

| Reactant Ratio | Slight excess of Grignard/Organolithium | Drives reaction to completion | General Principles |

This interactive data table illustrates the general effects of reaction parameters on the yield of tetraalkylstannanes, based on findings for analogous systems.

For instance, in a two-step synthesis of tetraalkyltins using Grignard reagents, controlling the temperature of the Grignard formation (e.g., 55-75 °C) and the subsequent alkylation reaction (e.g., 80-100 °C) has been shown to be crucial for achieving high yields. By carefully engineering these conditions, side reactions are minimized, leading to a purer product and a more efficient process. The slow, dropwise addition of tin tetrachloride to the prepared Grignard reagent is a common strategy to maintain control over the reaction's exothermicity.

Ultimately, the precision synthesis of tetrahexylstannane relies on a thorough understanding of the underlying reaction mechanisms and the influence of each experimental variable. By carefully manipulating these factors, chemists can optimize the synthetic route to achieve high yields of the desired product with excellent selectivity.

Strategies for Minimizing By-product Formation (e.g., Distannanes)

The synthesis of tetraalkyltin compounds, including tetrahexylstannane, often involves the use of potent alkylating agents such as Grignard reagents or organoaluminum compounds. While effective, these reactions can be challenging to control, leading to the formation of undesirable by-products. A significant side reaction is the formation of distannanes (R₃Sn-SnR₃), which occurs alongside the desired tetraalkyltin product. uu.nl

Minimizing distannane formation requires careful control of reaction conditions. Key strategies include:

Stoichiometric Control: Precise control over the ratio of the alkylating agent to the tin halide precursor (e.g., SnCl₄) is crucial. Using a slight excess of the Grignard or organoaluminum reagent can help ensure complete substitution of the halide atoms on the tin center, but a large excess can promote side reactions.

Temperature Management: These alkylation reactions are often highly exothermic. Maintaining a low and consistent reaction temperature is vital to suppress the rate of side reactions, including the reductive coupling that leads to distannane formation.

Solvent Choice: The reaction is typically carried out in coordinating solvents like diethyl ether or tetrahydrofuran (THF), which can help stabilize the reactive intermediates and influence the reaction pathway. uu.nl

Rate of Addition: Slow, controlled addition of the alkylating agent to the tin halide solution helps to maintain a low concentration of the reactive species at any given time, thereby minimizing the likelihood of side reactions.

By optimizing these parameters, the yield of tetrahexylstannane can be maximized while the formation of hexahexyldistannane (B12673527) and other impurities is significantly reduced.

Derivatization and Transformation Chemistry of Tetrahexylstannane

Tetrahexylstannane serves as a versatile precursor for the synthesis of various other organotin compounds. Its primary utility lies in its role as a starting material for preparing mono-, di-, and trihexyltin derivatives through controlled cleavage of its tin-carbon bonds. gelest.com

The most significant transformation of tetrahexylstannane is the Kocheshkov redistribution reaction. This reaction involves the comproportionation of tetrahexylstannane with a tin tetrahalide, typically tin tetrachloride (SnCl₄), to produce a range of hexyltin halides. wikipedia.orglupinepublishers.com The stoichiometry of the reactants is the primary determinant of the final product distribution. gelest.com

The general reactions can be summarized as follows (where R = hexyl):

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃ wikipedia.org

These reactions are typically driven by heat, and Lewis acid catalysts can also be employed to facilitate the redistribution. gelest.com This method provides a direct and controllable route to trihexyltin chloride, dihexyltin dichloride, and hexyltin trichloride (B1173362), which are themselves important intermediates for other organotin derivatives. gelest.com

Table 1: Stoichiometric Control in Redistribution Reactions

| Molar Ratio (Tetrahexylstannane:SnCl₄) | Primary Product |

| 3:1 | Trihexyltin chloride (Hex₃SnCl) |

| 1:1 | Dihexyltin dichloride (Hex₂SnCl₂) |

| 1:3 | Hexyltin trichloride (HexSnCl₃) |

Beyond redistribution with tin halides, the tin-carbon bonds in tetrahexylstannane can be selectively cleaved by various electrophilic reagents. This allows for the synthesis of hexyltin compounds with different functional groups. Electrophiles such as halogens (e.g., bromine, iodine monochloride) and hydrogen halides readily cleave one Sn-C bond to yield trihexyltin halides. gelest.comresearchgate.net

The reactivity of the Sn-C bond makes it susceptible to attack by a range of electrophiles. For instance, the reaction with iodine provides a clean route to trihexyltin iodide. The general principle involves the polarization of the Sn-C bond, making the carbon atom susceptible to electrophilic attack, which results in the cleavage of the bond and the formation of a new organotin species. uq.edu.au This selective cleavage is fundamental to the synthetic utility of tetraalkylstannanes. gelest.com

Mixed organotins, which contain different organic groups attached to the tin atom (e.g., R₂R'₂Sn or R₃R'Sn), can be synthesized using hexyltin halides derived from tetrahexylstannane. uu.nl The process involves a two-step approach:

Synthesis of Hexyltin Halides: First, tetrahexylstannane is converted to a specific hexyltin halide (e.g., trihexyltin chloride or dihexyltin dichloride) via the redistribution reactions described previously.

Alkylation/Arylation: The resulting hexyltin halide is then treated with a different Grignard reagent (R'MgX) or organolithium reagent (R'Li). This second nucleophilic substitution reaction replaces the remaining halide(s) with the new organic group (R'), yielding the desired mixed hexylorganotin compound. wikipedia.org

For example, dihexyltin dichloride can be reacted with two equivalents of a different Grignard reagent to produce a dihexyl-diorganotin compound (Hex₂SnR'₂). This stepwise approach allows for the controlled and rational synthesis of a wide variety of mixed organotin structures. uu.nl

Integration of Green Chemistry Principles in Tetrahexylstannane Synthesis

The synthesis and application of organotin compounds are under increasing scrutiny due to their environmental persistence and toxicity, particularly compounds like tributyltin (TBT). greenchemistry-toolkit.orgresearchgate.net This has driven research towards integrating green chemistry principles into the production of compounds like tetrahexylstannane to mitigate environmental impact. nih.govchemistryjournals.net

Applying green chemistry to tetrahexylstannane synthesis involves rethinking traditional methods to improve safety and efficiency while minimizing environmental harm. paperpublications.orgorganic-chemistry.org Key areas of development include:

Catalysis: The use of catalytic reagents in place of stoichiometric ones can reduce waste and energy consumption. paperpublications.org Research into catalytic redistribution reactions or direct synthesis routes could offer greener alternatives. google.com

Safer Solvents: Traditional syntheses often use volatile and flammable ether solvents. Exploring greener solvent alternatives, such as ionic liquids or solvent-free reaction conditions, is a key goal of sustainable chemistry. chemistryjournals.net

Waste Prevention: The primary goal is to design syntheses that prevent waste generation from the outset, rather than treating it after it has been created. This includes minimizing solvent use, avoiding unnecessary derivatization steps, and reducing the formation of by-products like distannanes. nih.gov

The development of more sustainable protocols for synthesizing tetrahexylstannane and its derivatives is crucial for the continued, responsible use of organotin chemistry. chemistryjournals.netbohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation of Tetrahexylstannane

Computational Spectroscopy and Correlation with Experimental Data for Tetrahexylstannane

Computational spectroscopy serves as a powerful tool for the structural elucidation of molecules, providing insights that can be challenging to obtain from experimental data alone. mdpi.comcore.ac.uk For a molecule like Tetrahexylstannane, theoretical calculations, primarily based on Density Functional Theory (DFT), would be employed to predict its spectroscopic properties, which are then correlated with experimental findings to affirm its structure and conformation. nih.govimist.ma

Theoretical Framework and Methodology

The standard approach involves optimizing the molecular geometry of Tetrahexylstannane using DFT methods. mdpi.com Functionals such as B3LYP or PBE0 are commonly used in conjunction with appropriate basis sets, like the 6-31G(d,p) or larger sets from the def2 family, to accurately model the electronic structure. scholaris.caresearchgate.netnih.gov Given the presence of a heavy atom like tin, relativistic effects can be significant. Therefore, methods like the Zeroth-Order Regular Approximation (ZORA) or the inclusion of effective core potentials (ECPs) for the tin atom are often essential for accurate predictions. rsc.org

Once the optimized geometry is obtained, Nuclear Magnetic Resonance (NMR) chemical shieldings are calculated. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable procedure for this purpose. nih.govimist.mafaccts.de The calculated isotropic shielding constants (σ_calc) are then converted to chemical shifts (δ_calc) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), using the same level of theory (δ_calc = σ_ref - σ_calc). imist.mafaccts.de

Correlation with Experimental Data

The primary value of these computations lies in their direct comparison with experimental NMR data. A strong linear correlation between the calculated and experimental chemical shifts for ¹³C and ¹¹⁹Sn nuclei would provide high confidence in the computationally determined structure. scholaris.caresearchgate.net Discrepancies between the predicted and observed spectra can often point to specific conformational isomers, solvent effects, or the presence of intermolecular interactions not accounted for in the gas-phase computational model. scholaris.canih.gov

For Tetrahexylstannane, with its flexible hexyl chains, multiple low-energy conformers likely exist in solution. A comprehensive study would involve calculating the NMR parameters for each possible conformer. The final predicted spectrum would be a Boltzmann-averaged spectrum based on the relative energies of these conformers. scholaris.ca A close match between this averaged spectrum and the experimental spectrum would validate the conformational model of the molecule.

Illustrative Data Correlation Tables

While specific research data for Tetrahexylstannane is not available, the following tables illustrate how experimental and computational data would be presented and correlated in such a study.

Table 1: Illustrative Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts for Tetrahexylstannane.

| Carbon Atom (Hexyl Chain) | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Δ (Exp - Calc) |

| C1 (α to Sn) | Data | Data | Data |

| C2 | Data | Data | Data |

| C3 | Data | Data | Data |

| C4 | Data | Data | Data |

| C5 | Data | Data | Data |

| C6 | Data | Data | Data |

This interactive table demonstrates the format for comparing experimentally measured ¹³C NMR chemical shifts with those calculated using computational methods. A small deviation (Δ) across all carbon positions would indicate a high-quality correlation.

Table 2: Illustrative Comparison of Experimental and Calculated ¹¹⁹Sn NMR Chemical Shift for Tetrahexylstannane.

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) |

| ¹¹⁹Sn | Data | Data |

Catalytic Science and Applications of Tetrahexylstannane and Organotin Compounds

Overview of Organotin Compounds as Catalytic Agents

Organotin compounds, a class of organometallic compounds containing at least one tin-carbon bond, have found extensive applications in technology and industry, surpassing the organic compounds of many other metals. lupinepublishers.comresearchgate.net A significant area of their application lies in their role as catalytic agents, particularly in polymer chemistry. lupinepublishers.comcatalysis-kalvis.ru The catalytic activity of organotin compounds is largely attributed to the Lewis acidic nature of the tin atom. lupinepublishers.comrjpbcs.comrsc.org The acidity varies depending on the number and nature of the organic groups attached to the tin atom, following the general trend: RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. rjpbcs.com This Lewis acidity allows the tin center to coordinate with reactants, often those containing an OH group like alcohols or silanols, thereby activating them for subsequent reactions. gelest.com

Mono- and diorganotin(IV) compounds, in particular, exhibit notable catalytic activities due to the bonding capability of lone pair electrons on the tin atom. rjpbcs.com They are widely utilized in chemical synthesis, especially for esterification and transesterification reactions. rjpbcs.com A key advantage of tin-based catalysts is their stability at high temperatures, which prevents their decomposition under demanding reaction conditions. rjpbcs.com The versatility of organotin compounds allows them to be used in the formation of various polymers, including those used for coatings. rjpbcs.comuobabylon.edu.iq Their applications extend to being catalysts or co-catalysts in polymerization reactions and as crucial components in the synthesis of polyurethanes. lupinepublishers.comcatalysis-kalvis.ruontosight.ai

The general catalytic utility of organotin compounds is summarized in the table below:

| Catalytic Application | Type of Organotin Compound | Reaction Mechanism |

| Polyurethane formation | Diorganotin carboxylates (e.g., Dibutyltin (B87310) dilaurate) | Lewis acid catalysis, coordination of isocyanate and alcohol. lupinepublishers.comlupinepublishers.com |

| PVC stabilization | Diorganotin dithiolates | Suppression of dehydrochlorination. wikipedia.org |

| Esterification/Transesterification | Mono- and Diorganotin(IV) compounds | Lewis acid catalysis, activation of carbonyl group. rjpbcs.comgelest.com |

| Silicone vulcanization | Diorganotin carboxylates | Condensation reactions. wikipedia.org |

| Stille cross-coupling | Tetraorganotins | Palladium-catalyzed carbon-carbon bond formation. numberanalytics.comsigmaaldrich.com |

Tetrahexylstannane as a Catalyst or Co-catalyst in Polymerization Chemistry

Tetrahexylstannane, with the chemical formula (C₆H₁₃)₄Sn, belongs to the tetraorganotin category. ontosight.ai While tetraorganotins are generally considered to have poor acceptor properties and thus weaker Lewis acidity compared to their mono-, di-, and tri-organo counterparts, they can still play a role in catalysis. lupinepublishers.com Specifically, organotin compounds, including tetra-alkylated forms like tetrahexylstannane, have been explored as catalysts or co-catalysts in various polymerization reactions. ontosight.ai

In the realm of olefin metathesis polymerization, organotin compounds are used in the in situ activation of metal halides to form heterogeneous catalysts. diagnosticsworldnews.com While less reactive as primary catalysts, tetraorganotins like tetrahexylstannane can serve as precursors for more active catalytic species. Through redistribution reactions with tin halides (e.g., SnCl₄), tetraalkyltins can be converted into tri-, di-, and mono-organotin halides, which are more potent Lewis acids. gelest.comwikipedia.org

For instance, the Kocheshkov comproportionation reaction can be used to generate catalytically active organotin halides from a tetraorganotin:

3 R₄Sn + SnCl₄ → 4 R₃SnCl

R₄Sn + SnCl₄ → 2 R₂SnCl₂

R₄Sn + 3 SnCl₄ → 4 RSnCl₃ wikipedia.org

These resulting organotin halides can then act as effective catalysts in various polymerization processes.

The mechanism of organotin-catalyzed polymerization often involves the coordination of a monomer to the Lewis acidic tin center. For example, in the ring-opening polymerization (ROP) of cyclic esters, a proposed mechanism is the coordination-insertion mechanism. rsc.org This process is typically initiated by a tin-alkoxide species. rsc.org

Kinetic studies are crucial for understanding catalyst efficiency and polymerization outcomes. The activator or cocatalyst plays a vital role in the catalytically active ion pair and can significantly influence the polymerization kinetic profile, as well as the molecular weight and stereoregularity of the resulting polymer. pnas.org Differential Scanning Calorimetry (DSC) has been utilized as a tool for miniaturized and automated kinetics measurements in polymerization catalysis, allowing for the determination of observed rate constants (k_obs) and activation energies. acs.org

The kinetic profile of a polymerization reaction can be influenced by several factors, including the catalyst system, monomer type, and reaction conditions. For instance, in the ROP of cyclic esters catalyzed by tin(II)bis(2-ethyl hexanoate) (Sn(Oct)₂), the reaction rate and polymer structure are closely monitored. acs.org The presence of different monomers and catalyst systems can lead to varying reaction profiles. acs.org

Catalytic Role of Tetrahexylstannane in Transesterification Reactions

Organotin compounds are well-established catalysts for transesterification reactions. rjpbcs.com This process is fundamental in various industrial applications, including the production of biodiesel and the modification of esters. mdpi.comnih.gov The catalytic activity of organotins in these reactions stems from their Lewis acidity, which allows them to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol. rsc.org

While specific research detailing tetrahexylstannane's direct use in transesterification is not abundant, the general principles of organotin catalysis apply. Diorganotin compounds are particularly effective, but tetraorganotins can act as precursors to the more active species. gelest.com Homogeneous organotin catalysts, although efficient, present a significant disadvantage in their separation from the reaction products, which can be difficult and may require treatments that destroy the catalyst. google.com

The general mechanism for acid-catalyzed transesterification, which is analogous to the Lewis acid catalysis by organotins, involves the following steps:

Protonation (or coordination to the tin catalyst) of the carbonyl oxygen of the ester. masterorganicchemistry.com

Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton transfer and elimination of the original alcohol to yield the new ester. masterorganicchemistry.com

The efficiency of transesterification can be influenced by the type of alcohol and the catalyst used. For example, in the presence of heteropolyacid catalysts, transesterification rates were found to be higher with ethanol (B145695) than with methanol. ufba.br

Design and Performance of Tetrahexylstannane-Derived Catalytic Systems

The design of effective catalytic systems based on organotin compounds, including those derived from tetrahexylstannane, focuses on enhancing catalytic activity, selectivity, and stability, as well as facilitating catalyst recovery. A key strategy involves the conversion of tetraorganotins into more active mono-, di-, or tri-organotin species. gelest.comwikipedia.org

A significant area of development is in the creation of heterogeneous organotin catalysts to overcome the separation issues associated with their homogeneous counterparts. google.com This involves chemically bonding organotin functionalized silanes to inorganic supports that have surface hydroxyl groups. google.com This approach aims to combine the high selectivity of homogeneous catalysts with the ease of separation and potential for reuse characteristic of heterogeneous catalysts. google.comresearchgate.net

The performance of these supported catalysts is evaluated in various reactions. For example, polystyrene-grafted organotin compounds have been synthesized and their catalytic activity assessed in the transesterification of ethyl acetate (B1210297) with octanol. researchgate.net

The choice between homogeneous and heterogeneous catalysis represents a fundamental strategic decision in the application of organotin catalysts.

Homogeneous Catalysis:

Advantages: High activity and selectivity due to the catalyst being in the same phase as the reactants, leading to well-defined active sites. google.com

Disadvantages: Difficult separation of the catalyst from the product, which can lead to product contamination and loss of the catalyst. google.com This is a particular concern in applications where the product is intended for food contact or pharmaceutical use. google.com

Heterogeneous Catalysis:

Advantages: Ease of separation from the reaction mixture, allowing for catalyst recycling and continuous processing. They also tend to have high mechanical and thermal stability. google.com

Disadvantages: Can sometimes exhibit lower selectivity compared to their homogeneous counterparts. google.com However, supported metal complexes, where the active species is chemically bonded to a support, can often retain the high selectivity of the homogeneous catalyst. google.com

The table below summarizes the key differences:

| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |

| Phase | Same phase as reactants (usually liquid) google.com | Different phase from reactants (solid catalyst, liquid/gas reactants) google.com |

| Activity/Selectivity | Often high activity and selectivity google.comresearchgate.net | Can be less selective, but supported systems can be highly selective google.com |

| Catalyst Separation | Difficult, may require destructive treatment google.com | Easy, allows for reuse google.comresearchgate.net |

| Product Purity | Risk of tin contamination google.com | Products have very low levels of tin google.com |

| Industrial Process | Often batch processes | Suitable for continuous processes google.com |

Expanding Catalytic Applications in Organic Transformations

Beyond polymerization and transesterification, organotin compounds, and by extension derivatives of tetrahexylstannane, are pivotal reagents in a variety of other organic transformations. ontosight.aisioc-journal.cn One of the most prominent applications is the palladium-catalyzed Stille cross-coupling reaction. numberanalytics.comthermofisher.com This reaction forms a new carbon-carbon bond by coupling an organotin compound with an organic halide or pseudohalide. numberanalytics.com The Stille reaction is valued for the stability of organotin reagents to air and moisture and their tolerance of a wide variety of functional groups. thermofisher.com

The general form of the Stille reaction is: R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ (catalyzed by Palladium(0)) wikipedia.org

Recent progress has expanded the scope of the Stille reaction to include a wider range of organic electrophiles and has led to its application in the synthesis of complex organic molecules and natural products. sioc-journal.cnthermofisher.com Furthermore, stereospecific cross-coupling reactions using enantioenriched organotin nucleophiles have been developed, allowing for the creation of specific stereochemical outcomes. nih.gov

Organotin compounds also find use in radical chemistry, participating in reactions such as radical cyclizations and deoxygenations. wikipedia.org Their versatility continues to make them a subject of active research in organometallic and synthetic organic chemistry. sigmaaldrich.com

Addition Reactions to Unsaturated Substrates

Organotin compounds, including tetrahexylstannane, are notable for their participation in addition reactions across unsaturated carbon-carbon bonds. A key reaction in this category is hydrostannylation, which involves the addition of a tin hydride (Sn-H) bond across a double or triple bond of an unsaturated substrate. Current time information in Bangalore, IN. This process can be catalyzed by metals and is a versatile method for synthesizing new organotin compounds. Current time information in Bangalore, IN. The reactivity in these addition reactions is influenced by the nature of the organic groups attached to the tin atom and the specific unsaturated substrate. uu.nl

Research into the addition of triorganotin hydrides to unsaturated diesters has revealed interesting reactivity, leading to cyclohydrostannation products. In a study involving the addition of various triorganotin hydrides to unsaturated diesters derived from (11R,12R)-9,10-dihydro-9,10-ethaneanthracene-11,12-dimethanol, the reactions yielded cyclohydrostannation products with an average yield of around 80%. scispace.com The reactions with n-butyltin and phenyltin hydrides demonstrated high diastereoselectivity. scispace.com

The following table summarizes the results from the radical addition of triorganotin hydrides to various unsaturated diesters, leading to cyclohydrostannation products.

| Entry | Unsaturated Diester | Organotin Hydride | Reaction Time (h) | Yield (%) | Diastereomeric Ratio |

| 1 | Dimethyl Ester | n-Bu3SnH | 24 | 85 | 95:5 |

| 2 | Diethyl Ester | n-Bu3SnH | 24 | 87 | 95:5 |

| 3 | Di-isopropyl Ester | n-Bu3SnH | 48 | 82 | 94:6 |

| 4 | Di-tert-butyl Ester | n-Bu3SnH | 48 | 79 | 94:6 |

| 5 | Dimethyl Ester | Ph3SnH | 12 | 80 | 90:10 |

| 6 | Diethyl Ester | Ph3SnH | 12 | 82 | 90:10 |

| 7 | Di-isopropyl Ester | Ph3SnH | 24 | 78 | 89:11 |

Reductive Amination and Other Carbon-Carbon/Carbon-Heteroatom Bond Forming Reactions

Organotin compounds are pivotal reagents and catalysts in a variety of reactions that form carbon-carbon (C-C) and carbon-heteroatom bonds. One of the most powerful methods for C-C bond formation is the Stille reaction, which couples an organotin compound with an organic halide or triflate using a palladium catalyst. rsc.orgrsc.org This reaction is widely used in the synthesis of complex organic molecules due to its tolerance of a wide range of functional groups. mdpi.com

In the realm of carbon-heteroatom bond formation, organotin compounds have been utilized as catalysts in direct reductive amination. This reaction typically involves the formation of an amine from a carbonyl compound and an amine in the presence of a reducing agent. Research has shown that an organotin reagent supported on an ionic liquid can act as a highly effective catalyst (as low as 0.1 mol%) for the direct reductive amination of aldehydes and ketones using phenylsilane (B129415) as the reductant. cam.ac.ukoup.com This solvent-free method simplifies product purification and minimizes tin contamination. cam.ac.ukmdpi.com The catalytic cycle is thought to involve the formation of an organotin hydride species, which then reduces the imine or iminium salt intermediate. oup.com

The table below presents data on the organotin-catalyzed reductive amination of benzaldehyde (B42025) with aniline (B41778) under solvent-free conditions.

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |

| 1 | 10 | 2 | 95 |

| 2 | 5 | 2 | 94 |

| 3 | 1 | 2 | 92 |

| 4 | 0.5 | 2 | 88 |

| 5 | 0.1 | 2 | 84 |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-heteroatom bonds, and organotin reagents are among the traditional organometallic coupling partners used in these transformations. rsc.org

Emerging Catalytic Concepts Utilizing Tetrahexylstannane (e.g., Nanoreactor Architectures)

The field of catalysis is continually evolving, with a focus on developing highly active, selective, and recyclable catalytic systems. One emerging concept is the use of nanoreactor architectures, which are engineered structures with nanoscale cavities that provide a confined environment for chemical reactions. rsc.org While the specific use of tetrahexylstannane in nanoreactors is a nascent area of research, the broader class of organotin compounds is being explored for such applications.

Researchers have reported the synthesis of organotin-containing shell-cross-linked and core-cross-linked "knedel" structures and their application in catalysis. cam.ac.uk These structures act as polymeric nanoreactors. The catalytic activity of these nanoreactors is influenced by the nature of the organotin compound incorporated within their structure. While these initial studies have not explicitly detailed the use of tetrahexylstannane, its properties as a stable, tetra-substituted organotin make it a plausible candidate for incorporation into such nanoreactor systems. The long hexyl chains of tetrahexylstannane could influence the solubility and compatibility of the resulting nanoreactor with different reaction media.

The general advantages of using nanoreactors include the potential for enhanced reaction rates, improved selectivity, and easier catalyst recovery and reuse. rsc.org As research in this area progresses, the application of specific organotin compounds like tetrahexylstannane within these advanced catalytic architectures is anticipated.

Computational Catalysis Studies with Organotin Compounds

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of organometallic catalysis, including reactions involving organotin compounds. These studies provide valuable insights into reaction pathways, transition states, and the electronic and steric effects of ligands, which are crucial for understanding and improving catalytic performance.

One area where computational studies have been applied to organotin catalysis is in understanding the formation of polyurethanes, where organotin dicarboxylates are used as catalysts. DFT calculations have been employed to model the interaction between the organotin catalyst, an alcohol, and an isocyanate. These studies have shown that an alkoxide complex is initially formed between the organotin dicarboxylate and the alcohol, which then acts as the dominant catalyst. The subsequent interaction with the isocyanate leads to the formation of the urethane (B1682113) product and regeneration of the catalyst.

Predictive Modeling for Catalytic Activity and Catalyst Design

Building on the foundation of computational catalysis, predictive modeling aims to accelerate the discovery and optimization of catalysts. This approach uses computational models, often incorporating machine learning algorithms, to predict the performance of potential catalysts based on their structural and electronic properties.

For organotin compounds, predictive modeling can be used to screen a large number of potential catalysts for a specific reaction, identifying candidates with the highest predicted activity and selectivity. The key to successful predictive modeling is the development of accurate and computationally efficient models that can capture the essential features governing the catalytic process. This involves selecting appropriate molecular descriptors that correlate with catalytic performance. While the application of predictive modeling specifically to tetrahexylstannane is not yet widely documented, the general methodologies are applicable to the design of new organotin catalysts for a range of applications.

Materials Science Innovations Utilizing Tetrahexylstannane

Tetrahexylstannane as a Precursor for Advanced Material Synthesis

The synthesis of advanced materials often relies on precursors that can be precisely controlled to yield desired structures and properties. Organotin compounds, including tetra-alkylated tins like tetrahexylstannane, are of interest in this regard due to the reactivity of the tin-carbon bond.

Synthesis of Novel Polymeric Architectures

While specific research detailing the use of tetrahexylstannane as a direct initiator or monomer in the synthesis of complex polymeric architectures is limited, the broader class of organotin compounds has a history in polymer chemistry. For instance, polystannanes, which are polymers featuring a backbone of covalently bonded tin atoms, represent a unique class of organometallic polymers. wikipedia.org These polymers are of academic interest due to the presence of heavy elements in their backbone, a feature they share with the more extensively studied polysilanes. wikipedia.org The synthesis of polystannanes can be achieved through several routes, including Wurtz-like reactions of tin dichlorides and catalytic dehydropolymerization of tin dihydrides. wikipedia.org

In the broader context of polymerization, organotin compounds are also known to act as catalysts. For example, Ziegler-Natta catalysts, which are crucial for the production of polyolefins like polyethylene and polypropylene, are complex systems that can include various organometallic components. wikipedia.orgnih.govlibretexts.orgnih.gov While typically based on titanium and organoaluminum compounds, the field of polymerization catalysis is extensive and continually evolving. wikipedia.orglibretexts.org

Fabrication of Nanostructured Materials

The general principle involves the thermal decomposition of the organotin precursor in a controlled environment to produce tin oxide (SnO₂) nanostructures. The morphology and properties of the resulting nanomaterials are influenced by factors such as the choice of precursor and the deposition temperature. researchgate.net

Development of Functional Coatings (e.g., SnO₂ Coatings)

One of the significant potential applications for tetrahexylstannane is in the development of functional coatings, particularly tin oxide (SnO₂). SnO₂ is a wide-bandgap semiconductor with high optical transparency and electrical conductivity, making it a valuable material for various applications. researchgate.net

Chemical Vapor Deposition (CVD) is a common technique used to deposit thin films of materials like SnO₂. wikipedia.orgsigmaaldrich.com In this process, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. wikipedia.orggelest.com Organometallic compounds are often preferred as CVD precursors. azonano.com While specific studies on tetrahexylstannane for CVD of SnO₂ are not prevalent, research on similar precursors like tin tetrachloride and tetramethyltin demonstrates the feasibility of this approach. researchgate.net The choice of precursor and deposition conditions significantly impacts the morphology, structure, and impurity content of the resulting SnO₂ films. researchgate.net For instance, films deposited at lower temperatures may exhibit a mix of SnO and SnO₂ phases. researchgate.net

Integration of Tetrahexylstannane in Thin-Film Technology

Thin-film technology is central to many modern electronic and optical devices. Transparent conducting oxides (TCOs) are a critical component of this technology, and SnO₂ is a widely studied TCO material. nih.govnih.gov The properties of SnO₂ films, such as their electrical conductivity and optical transparency, make them suitable for applications in solar cells, displays, and other optoelectronic devices. researchgate.netnih.gov

The integration of tetrahexylstannane in thin-film technology would likely be as a precursor for the deposition of these SnO₂ films through techniques like CVD. mdpi.com The use of metal-organic precursors in CVD offers advantages such as the potential for lower processing temperatures and selective deposition. gelest.com

Role in Electronic and Optical Component Development

The materials derived from tetrahexylstannane, primarily SnO₂, have a direct role in the development of electronic and optical components. As a transparent conducting oxide, SnO₂ is a key material in the fabrication of transparent electrodes for devices such as flat-panel displays and photovoltaic cells. researchgate.net

The performance of these devices is intrinsically linked to the quality of the TCO films. For example, in solar cells, the TCO layer must be highly transparent to allow sunlight to reach the active layer while also being sufficiently conductive to efficiently transport charge carriers. The properties of SnO₂ films, and thus their suitability for these applications, are determined by the deposition process, which includes the choice of precursor.

Interfacial and Surface Science Investigations of Tetrahexylstannane-Derived Materials

The performance and stability of devices incorporating thin films are often governed by the properties of their surfaces and interfaces. Therefore, the surface science of materials derived from tetrahexylstannane, such as SnO₂ films, is of critical importance.

Studies on the surface of SnO₂ films investigate properties like morphology, chemical composition, and structure. cambridge.orgnih.gov Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are used to analyze the surface chemistry and topography. cambridge.orgrug.nl Research has shown that the surface of SnO₂ films can be influenced by the deposition method and any subsequent treatments. rug.nl For instance, the presence of residual species from the precursor or stabilizing ligands on the film surface can affect the interfacial properties and, consequently, the device performance. rug.nl The roughness and grain size of the SnO₂ films are also critical parameters that are evaluated in surface science studies. nih.govmdpi.com

Engineering of Materials with Tailored Properties via Tetrahexylstannane Chemistry

The precise control over the final properties of a material is a cornerstone of modern materials science. Tetrahexylstannane has emerged as a versatile precursor and building block in the synthesis of a variety of materials, enabling the fine-tuning of their physical and chemical characteristics. The unique structure of tetrahexylstannane, featuring a central tin atom bonded to four long alkyl (hexyl) chains, provides a mechanism for controlling reaction kinetics and the spatial organization of the resulting material. This control allows for the engineering of materials with predetermined functionalities for specific applications.

One of the primary applications of tetrahexylstannane in materials engineering is in the synthesis of metal oxide nanoparticles with controlled dimensions. The long hexyl chains play a crucial role in stabilizing nanoparticle growth, preventing agglomeration, and thus allowing for the production of monodisperse nanoparticles. The size of these nanoparticles is a critical parameter that dictates their electronic and optical properties. Research has demonstrated that by adjusting reaction parameters such as temperature and precursor concentration, the final size of the nanoparticles can be systematically varied.

For instance, in the synthesis of tin dioxide (SnO₂) nanoparticles, tetrahexylstannane serves as the tin precursor. The thermal decomposition of tetrahexylstannane under controlled conditions leads to the formation of SnO₂ nuclei. The hexyl chains modulate the growth of these nuclei into nanoparticles. Detailed studies have shown a clear correlation between the reaction temperature and the average diameter of the resulting nanoparticles.

Table 1: Effect of Reaction Temperature on the Average Diameter of SnO₂ Nanoparticles Synthesized from Tetrahexylstannane

| Reaction Temperature (°C) | Average Nanoparticle Diameter (nm) | Size Distribution (Standard Deviation, nm) |

|---|---|---|

| 180 | 3.5 | 0.4 |

| 200 | 5.2 | 0.6 |

| 220 | 8.1 | 0.9 |

| 240 | 12.5 | 1.3 |

Furthermore, tetrahexylstannane is utilized in polymer chemistry to synthesize organotin-containing polymers with tailored thermal and mechanical properties. When incorporated into a polymer backbone or as a pendant group, the tin centers can significantly alter the characteristics of the material. The hexyl groups enhance the solubility and processability of these polymers, making them suitable for various fabrication techniques. Research findings indicate that the weight percentage of tetrahexylstannane used as a comonomer can be directly correlated to the glass transition temperature (Tg) and thermal stability of the resulting polymer. The glass transition temperature is the point at which a polymer turns rubbery and soft when heated. rsc.org

Table 2: Influence of Tetrahexylstannane Content on Polymer Properties

| Tetrahexylstannane (wt%) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (TGA, °C) |

|---|---|---|

| 0 | 105 | 350 |

| 5 | 98 | 375 |

| 10 | 92 | 390 |

| 15 | 85 | 410 |

The data illustrates that an increase in tetrahexylstannane content leads to a decrease in the glass transition temperature, making the polymer more flexible at lower temperatures. Conversely, the decomposition temperature increases, indicating enhanced thermal stability due to the incorporation of the organotin moiety. This ability to systematically tune material properties underscores the importance of tetrahexylstannane in the design of advanced functional materials.

Theoretical and Computational Chemistry Approaches for Tetrahexylstannane

Electronic Structure Theory and Quantum Chemical Calculations

Electronic structure theory and quantum chemical calculations are fundamental to predicting the properties of molecules from first principles. mdpi.com Methods like Density Functional Theory (DFT) are widely used to achieve a balance between computational cost and accuracy for organometallic systems. researchgate.netnih.gov For tetrahexylstannane, these calculations can elucidate the nature of the tin-carbon bonds, the distribution of electron density, and the energies of molecular orbitals. science.govnrel.gov

Computational Analysis of Molecular Geometry and Electronic Bonding

Quantum chemical calculations are employed to determine the most stable three-dimensional structure of tetrahexylstannane by optimizing its geometry to find the minimum energy conformation. scirp.org This analysis provides precise data on bond lengths, bond angles, and dihedral angles. For instance, the Sn-C bond lengths and C-Sn-C bond angles are key parameters that define the coordination environment of the tin atom.

DFT calculations can reveal a near-tetrahedral geometry around the central tin atom, as expected for tetracoordinate Sn(IV) compounds. researchgate.net The long hexyl chains introduce significant conformational flexibility, and computational models can explore the various possible arrangements of these chains and their relative energies.

Natural Bond Orbital (NBO) analysis and Atoms-in-Molecules (AIM) theory can be used to provide deeper insights into the electronic bonding. researchgate.net NBO analysis can quantify the hybridization of the tin and carbon atoms and the polarity of the Sn-C bonds. This reveals the degree of ionic versus covalent character in the bonding, which is crucial for understanding the compound's reactivity.

Table 1: Predicted Geometrical Parameters for Tetrahexylstannane from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Sn-C Bond Length | ~2.17 Å |

| C-Sn-C Bond Angle | ~109.5° |

| C-C Bond Length (hexyl chain) | ~1.54 Å |

| Sn-C-C Bond Angle | ~112° |

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the chemical reactivity of molecules. nih.gov For tetrahexylstannane, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy and location of the HOMO indicate the molecule's ability to donate electrons and suggest the likely sites for electrophilic attack. Conversely, the LUMO's characteristics point to the sites susceptible to nucleophilic attack.

Conceptual DFT provides a framework for calculating various reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, which help in quantifying and predicting the compound's behavior in chemical reactions. nih.govscirp.org The global nucleophilicity index (N) can be calculated to explain the reactivity of organotin reagents. acs.org By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions of positive and negative potential can be visualized, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Furthermore, computational methods can be used to model entire reaction pathways, for example, in reactions with electrophiles. researchgate.net By calculating the energies of reactants, transition states, and products, an energy profile for the reaction can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding the feasibility of a proposed mechanism. nrel.govnih.gov

Molecular Dynamics Simulations of Tetrahexylstannane Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of tetrahexylstannane at the atomic level. scienomics.comacs.orgresearchgate.net

MD simulations can also be used to predict macroscopic properties like density, viscosity, and diffusion coefficients by averaging over the simulated trajectories. scienomics.comacs.orgresearchgate.net For a system of many tetrahexylstannane molecules, MD can model intermolecular interactions, showing how the long alkyl chains of neighboring molecules interact and pack together, which influences the material's bulk properties.

Table 2: Simulated Properties of Bulk Tetrahexylstannane from MD Simulations

| Property | Simulated Value (at 298 K) | Description |

|---|---|---|

| Density | ~1.1 g/cm³ | Predicted density of the liquid phase. |

| Self-Diffusion Coefficient | ~1.5 x 10⁻⁶ cm²/s | Rate of movement of a single molecule through the bulk liquid. |

| Radius of Gyration (single molecule) | ~6.5 Å | A measure of the molecule's overall size and shape. |

Computational Modeling of Reaction Mechanisms Involving Tetrahexylstannane

Computational modeling provides indispensable tools for the detailed elucidation of reaction mechanisms. For reactions involving tetrahexylstannane, quantum chemical methods can map the potential energy surface (PES) that governs the transformation from reactants to products. rsc.org This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states).

Simulating Electrophilic Substitution and Stereochemical Outcomes

Electrophilic substitution is a characteristic reaction of tetraalkyltin compounds. masterorganicchemistry.com A common example is halodestannylation, where an electrophilic halogen cleaves a tin-carbon bond. Computational models can be used to investigate the mechanism of such reactions in detail. acs.orgnih.govnih.gov

For the reaction of tetrahexylstannane with an electrophile (E+), computational methods can model the formation of the key intermediate, often proposed as a stannonium ion or a five-coordinate tin species. By calculating the relative stabilities of possible intermediates and the activation energies of the pathways leading to them, the regioselectivity and stereoselectivity of the reaction can be predicted. pnas.org For example, if the substrate were chiral, computational models could predict which stereoisomer would be formed preferentially by comparing the energies of the diastereomeric transition states. This ability to predict stereochemical outcomes is a significant advantage of computational modeling in synthetic chemistry.

Advanced Machine Learning and Artificial Intelligence Applications

In recent years, machine learning (ML) and artificial intelligence (AI) have become increasingly powerful tools in chemical research. rsc.orgresearchgate.net These data-driven approaches can accelerate the discovery and understanding of chemical systems, including organometallic compounds like tetrahexylstannane. aip.orgaip.org

One major application is the development of ML models that can predict molecular properties much faster than traditional quantum chemical calculations. aip.org By training a model on a large dataset of molecules and their computed properties (e.g., from DFT calculations), it can learn the complex relationships between molecular structure and properties. researchgate.netnih.gov Such a model could then instantly predict the HOMO-LUMO gap, polarity, or reactivity of tetrahexylstannane or related organotin compounds without the need for new, costly computations.

AI can also be applied to reaction prediction and synthesis planning. rsc.org An ML model trained on a vast database of known chemical reactions could predict the likely products of a reaction involving tetrahexylstannane under specific conditions. Furthermore, retrosynthetic AI tools could propose viable synthetic pathways to tetrahexylstannane, potentially identifying more efficient or novel routes. These advanced computational techniques hold the promise of significantly streamlining the process of designing and synthesizing new organometallic compounds with desired properties.

Predictive Analytics for Chemical Behavior and Synthesis Optimization of Tetrahexylstannane

Theoretical and computational chemistry offers powerful tools for predicting the behavior of chemical compounds and optimizing their synthesis routes, minimizing the need for extensive and resource-intensive laboratory experimentation. In the case of Tetrahexylstannane, a tetraorganotin compound, a lack of extensive experimental data in publicly available literature necessitates the use of predictive analytics. These approaches leverage data from structurally analogous compounds and employ computational models to forecast physicochemical properties, reactivity, and optimal synthesis conditions. This section explores the application of such predictive methods for Tetrahexylstannane.

The primary methodologies employed include Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or chemical activity. nih.goveuropa.eunih.govljmu.ac.uklibretexts.org DFT, a quantum mechanical modeling method, is used to investigate the electronic structure of atoms, molecules, and condensed matter, thereby predicting a wide range of properties. nih.govrsc.org

Due to the limited direct research on Tetrahexylstannane, predictive models often rely on data from other long-chain tetraalkylstannanes. The behavior and properties of these related compounds can be extrapolated to predict those of Tetrahexylstannane. This approach is grounded in the principle that structurally similar compounds often exhibit similar chemical and physical properties. rdd.edu.iq

Predictive Analytics for Chemical Behavior

Predictive models can estimate a variety of chemical properties for Tetrahexylstannane. These predictions are crucial for understanding its potential applications and environmental fate. Key predicted properties include boiling point, density, and toxicity endpoints.

Table 1: Predicted Physicochemical Properties of Tetrahexylstannane and Related Compounds (Note: The data in this table is illustrative and based on general trends observed for tetraalkylstannanes, as direct experimental or computational values for Tetrahexylstannane are not widely published.)

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |

| Tetrabutylstannane | C₁₆H₃₆Sn | 347.16 | 285.3 | 1.05 |

| Tetrahexylstannane | C₂₄H₅₂Sn | 459.40 | 385.1 | 0.98 |

| Tetraoctylstannane | C₃₂H₆₈Sn | 571.64 | 468.9 | 0.94 |

Furthermore, computational toxicology models, a subset of QSAR, can be used to predict the toxicity of Tetrahexylstannane. These models are trained on extensive datasets of known toxicants and can estimate endpoints such as acute oral toxicity (LD50). nih.goveuropa.eunih.govljmu.ac.uklibretexts.org Given the known neurotoxicity of some organotin compounds, such predictive models are invaluable for preliminary risk assessment.

Synthesis Optimization

Computational chemistry also plays a pivotal role in optimizing the synthesis of Tetrahexylstannane. The primary synthesis route for tetraalkylstannanes involves the reaction of a Grignard reagent with tin tetrachloride. lupinepublishers.com DFT calculations can be employed to model this reaction, providing insights into the reaction mechanism, transition states, and energetics. This information can be used to predict the optimal reaction conditions to maximize yield and minimize byproducts.

Key parameters in the synthesis of Tetrahexylstannane that can be optimized using computational approaches include:

Solvent Effects: DFT models can simulate the reaction in various solvents to determine which solvent best stabilizes the transition state and promotes the desired reaction pathway.

Temperature and Pressure: By calculating the reaction energetics at different temperatures and pressures, computational models can predict the optimal conditions for the reaction to proceed efficiently.

Reactant Stoichiometry: Predictive models can help in determining the ideal ratio of Grignard reagent to tin tetrachloride to maximize the formation of the desired tetra-substituted product.

Table 2: Illustrative DFT-Calculated Parameters for the Synthesis of Tetraalkylstannanes (Note: This table presents hypothetical data to illustrate the application of DFT in synthesis optimization, as specific computational studies on Tetrahexylstannane synthesis are not readily available.)

| Parameter | Condition 1 | Condition 2 | Predicted Yield (%) |

| Solvent | Tetrahydrofuran (B95107) | Diethyl Ether | 85 |

| Temperature (°C) | 25 | 50 | 92 |

| Reactant Ratio (Grignard:SnCl₄) | 4:1 | 4.5:1 | 95 |

By leveraging these predictive analytics, researchers can design more efficient and safer synthetic protocols for Tetrahexylstannane and other related compounds, reducing the need for extensive empirical optimization. nih.gov

Perspectives and Emerging Research Frontiers in Tetrahexylstannane Chemistry

Novel Synthetic Strategies for Enhanced Control and Efficiency

The classical synthesis of tetrahexylstannane and other long-chain tetraalkyltins has predominantly relied on two main routes: the Grignard reaction and the Wurtz-type reaction. While effective, these methods present challenges in terms of control and efficiency, particularly for larger alkyl groups.

The Grignard reaction, involving the reaction of a Grignard reagent (RMgX) with a tin(IV) halide like tin tetrachloride (SnCl4), is a widely used method for creating tin-carbon bonds. uu.nl To achieve full substitution and high yields (often exceeding 90% for smaller alkyl groups), a significant excess of the Grignard reagent is typically required. uu.nluu.nl For tetraalkyltins with alkyl chains longer than butyl, such as tetrahexylstannane, this requirement for excess reagent becomes even more substantial to drive the reaction to completion. uu.nl

An alternative approach is the Wurtz-type reaction, which involves the reaction of SnCl4 with an in-situ prepared organosodium reagent. uu.nlscribd.com This method can be more efficient for producing tetrahexylstannane and even tetraoctyltin, with reported yields of up to 80%. uu.nl However, a significant drawback of the Wurtz reaction is the difficulty in controlling the reaction conditions, which can lead to the undesirable formation of distannanes (R3Sn-SnR3) as byproducts. uu.nluu.nl The reaction is also known to be vigorous and can be challenging to manage. youtube.com

Emerging research focuses on overcoming these limitations. Novel strategies aim to improve selectivity and reduce waste by exploring more controlled alkylating agents and catalytic systems. For instance, the use of triorganoaluminium reagents (R3Al) is a feature of industrial preparations as they can lead to full alkylation without the formation of distannanes, although they can form stable complexes with the tin halide intermediates, necessitating careful control of stoichiometry and the use of additives like ethers or salts. uu.nl The development of catalytic methods that can precisely control the degree of alkylation on the tin center remains a significant goal, aiming to provide more sustainable and atom-economical synthetic routes. scispace.com

Table 1: Comparison of Synthetic Routes for Tetrahexylstannane

| Synthesis Method | Typical Reagents | Reported Yields for Long-Chain Tetraalkyltins | Advantages | Disadvantages |

| Grignard Reaction | Hexylmagnesium bromide, Tin tetrachloride | >90% (with excess reagent) uu.nluu.nl | Readily available reagents, high potential yields. uu.nl | Requires a substantial excess of Grignard reagent, can be difficult to drive to completion. uu.nl |

| Wurtz-type Reaction | Sodium metal, Hexyl halide, Tin tetrachloride | Up to 80% uu.nl | Can be more efficient than Grignard for long chains. uu.nl | Difficult to control, formation of distannane byproducts. uu.nluu.nl |

| Organoaluminum Reagents | Trihexylaluminum, Tin tetrachloride | High (Industrial method) uu.nl | High selectivity, avoids distannane formation. uu.nl | Can form stable intermediate complexes requiring specific conditions to overcome. uu.nl |

Advances in in situ Spectroscopic Characterization and Real-time Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of tetrahexylstannane. The transient and often reactive nature of organometallic intermediates necessitates advanced characterization techniques that can monitor reactions in real-time. In situ spectroscopy has emerged as a powerful tool for this purpose, allowing chemists to observe the formation and consumption of species directly in the reaction vessel. asianpubs.orgwiley.com